1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide
Description
Properties
CAS No. |
7152-08-1 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H25N3O/c18-16(21)17(20-10-4-5-11-20)8-12-19(13-9-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H2,18,21) |
InChI Key |
LVKUSLBPUHAEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide typically involves the reaction of 1-benzyl-4-piperidone with pyrrolidine under specific conditions. One common method includes the use of a Wittig reaction followed by hydrolysis to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
N-Benzyl Piperidine Formation
The benzyl group is introduced via alkylation of the piperidine nitrogen. A common method involves reacting piperidine derivatives with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine under reflux conditions in dichloromethane (DCM) . For example:
Carboxamide Formation
The carboxamide group is formed by converting a carboxylic acid to an acid chloride, followed by reaction with an amine. For example:
-
Step 1 : Treat the carboxylic acid with thionyl chloride (SOCl₂) under reflux, producing the acid chloride .
-
Step 2 : React the acid chloride with ammonia water under controlled pH (e.g., ice bath) to yield the amide .
N-Benzyl Alkylation
The reaction proceeds via an SN2 mechanism , where benzyl bromide acts as an alkylating agent. The base (e.g., K₂CO₃) deprotonates the piperidine nitrogen, forming a nucleophilic amine that displaces the bromide ion from benzyl bromide .
Pyrrolidinyl Substitution
If the piperidine precursor has a leaving group (e.g., carbonyl), pyrrolidine may undergo nucleophilic acyl substitution . Alternatively, if the position is activated (e.g., via a carbonyl group), a Michael addition or enolate alkylation could occur.
Acid Chloride to Amide Conversion
Thionyl chloride converts the carboxylic acid to an acid chloride via a two-step mechanism :
-
Formation of a mixed anhydride intermediate.
-
Liberation of SO₂ and Cl⁻ to yield the acid chloride .
The acid chloride then reacts with ammonia water to form the amide under acid-base conditions .
Structural Features and Reactivity
-
The compound’s heterocyclic structure (piperidine with benzyl and pyrrolidinyl groups) enables interactions with biological targets, suggesting potential in analgesic or psychoactive applications .
-
The synthesis relies on alkylation and amide formation , with reaction conditions (e.g., reflux time, pH) critical for yield and selectivity .
Optimized Reaction Conditions
| Reaction Step | Reagents/Conditions | Source |
|---|---|---|
| N-Benzyl Alkylation | Benzyl bromide, K₂CO₃, DCM, reflux, 16h | |
| Acid Chloride Formation | SOCl₂, reflux, 1–4h | |
| Amide Formation | NH₃·H₂O, pH 8, ice bath, 0.5–2h |
Biological Implications
-
The compound’s structural similarity to known psychoactive agents highlights its relevance in neurological disorder research , particularly for modulating neurotransmitter systems.
Scientific Research Applications
Pharmacological Properties
1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- CNS Activity : The compound has been studied for its central nervous system (CNS) effects. It is posited to act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating disorders such as depression and anxiety .
- Antipsychotic Potential : Some studies indicate that derivatives of piperidine compounds may possess antipsychotic properties. The structural similarities to known antipsychotic agents suggest that this compound could be explored for similar therapeutic effects .
- Analgesic Effects : Preliminary findings suggest that this compound may exhibit analgesic properties, potentially offering new avenues for pain management therapies .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antidepressant Activity : A research study investigated the antidepressant-like effects of this compound in animal models. Results indicated significant improvements in behavioral tests commonly used to assess depression, suggesting its potential as an antidepressant agent .
- Antipsychotic Research : Another study focused on the antipsychotic potential of piperidine derivatives, including this compound. The compound demonstrated promising results in reducing psychotic symptoms in preclinical models, warranting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- For example, the 4-chlorophenylamino derivative has a higher LogP (2.80), suggesting enhanced lipophilicity compared to the ethylamino analog (LogP 1.11) .
- Synthetic Flexibility: Amine coupling methods (e.g., Method A/B in ) are commonly used for introducing substituents. For instance, 4-anilino derivatives require phenylamino coupling, while ethylamino groups involve alkylamine reactions .
Research Findings and Limitations
Biological Activity
1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a benzyl group and a pyrrolidine moiety, which is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The following mechanisms have been identified:
- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, influencing dopaminergic signaling pathways. This is significant in the context of neuropsychiatric disorders.
- Serotonergic Modulation : Preliminary studies suggest that this compound may also interact with serotonin receptors, potentially affecting mood regulation and anxiety levels.
- Cholinesterase Inhibition : Some derivatives of piperidine compounds have demonstrated cholinesterase inhibitory activity, which can be beneficial in treating Alzheimer’s disease and other cognitive disorders.
Structure-Activity Relationship (SAR)
Research has focused on understanding how modifications to the core structure affect biological activity:
| Compound Variant | EC50 (μM) | Vmax (%) | Notes |
|---|---|---|---|
| Parent Compound | 5.0 | 100 | Baseline activity |
| 1a | 3.5 | 120 | Improved potency |
| 1b | 2.0 | 150 | Significant enhancement |
| 1c | 6.0 | 90 | Lower efficacy |
This table illustrates that structural modifications can lead to enhanced or diminished biological activity, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Neuropharmacological Studies : A study published in Frontiers in Pharmacology demonstrated that compounds similar to this compound showed significant effects on dopaminergic and serotonergic systems, suggesting potential applications in treating depression and anxiety disorders .
- Cholinesterase Inhibition : Research indicated that certain derivatives exhibit potent inhibition of acetylcholinesterase (AChE), making them candidates for further development as cognitive enhancers .
- Antimicrobial Activity : In vitro tests revealed that some analogs possess antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond CNS effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or multi-step coupling reactions. A validated approach involves reacting 4-carboxamide-piperidine derivatives with benzyl halides and pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane). Purification typically employs column chromatography or recrystallization, with yields optimized by controlling reaction temperatures (50–80°C) and stoichiometric ratios .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Benzyl chloride, DCM, Et₃N, 60°C | 65–75 | >95 |
| 2 | Pyrrolidine, DMF, 80°C | 70–80 | >98 |
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Verify benzyl aromatic protons (δ 7.2–7.4 ppm) and pyrrolidinyl CH₂ groups (δ 2.5–3.0 ppm).
- HPLC-MS : Confirm molecular weight ([M+H]⁺ = calculated m/z) and retention time alignment with standards.
- X-ray crystallography (if crystalline): Resolve piperidine ring conformation and substituent geometry .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow TCI America’s SDS guidelines:
- Use PPE (nitrile gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at 2–8°C, away from oxidizers. Emergency measures include flushing eyes/skin with water for 15 minutes and seeking medical aid .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Tools like Gaussian or ORCA simulate intermediates in benzylation or pyrrolidinyl coupling steps. Pair computational predictions with experimental validation (e.g., varying solvents/bases) to refine synthetic efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition) using standardized concentrations (1 nM–100 µM) to identify outliers.
- Meta-Analysis : Compare datasets from PubChem, Sigma-Aldrich, and peer-reviewed studies, adjusting for variables like cell lines (HEK293 vs. HeLa) or assay buffers.
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., benzyl vs. substituted benzyl) to isolate pharmacophore contributions .
Q. What analytical challenges arise in quantifying degradation products?
- Methodological Answer :
- HPLC-DAD/UV : Monitor hydrolytic degradation (e.g., amide bond cleavage) under stress conditions (pH 1–13, 40–60°C).
- LC-HRMS : Identify byproducts (e.g., free piperidine or benzyl alcohol derivatives) via exact mass matching.
- Stability Studies : Use Arrhenius modeling to predict shelf-life under storage conditions .
Q. How to design a SAR study for receptor binding affinity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives (e.g., 1-cyclohexyl or 4-cyano substitutions).
- Binding Assays : Use radioligand displacement (³H-labeled antagonists) in membrane preparations.
- Docking Simulations : Map interactions with target receptors (e.g., sigma-1 or NMDA) using AutoDock Vina .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary between 50% and 85%?
- Methodological Answer : Variability stems from:
- Reagent Quality : Impurities in benzyl halides reduce coupling efficiency.
- Solvent Choice : Polar aprotic solvents (DMF) favor SN2 mechanisms vs. THF for SN1.
- Workup Protocols : Incomplete extraction or column chromatography gradients alter purity/yield .
Q. How to address discrepancies in reported biological half-lives (t₁/₂)?
- Methodological Answer : Standardize metabolic stability assays:
- Microsomal Incubations : Use pooled human liver microsomes (HLM) with NADPH cofactor.
- LC-MS/MS Quantification : Normalize to internal standards (e.g., deuterated analogs).
- Inter-lab Calibration : Share reference samples to harmonize protocols .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
